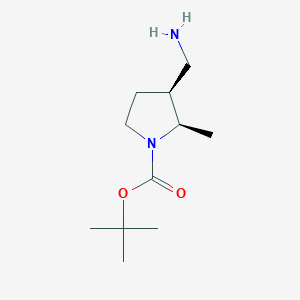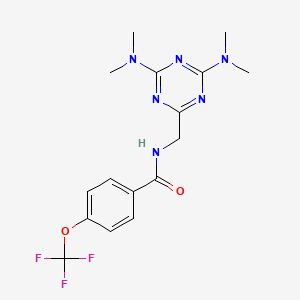
3-(N,N-Diethylamino)propylacrylamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N,N-Diethylamino)propylacrylamide is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.283. The purity is usually 95%.
BenchChem offers high-quality 3-(N,N-Diethylamino)propylacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(N,N-Diethylamino)propylacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
3-(N,N-Diethylamino)propylacrylamide has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of functional polymers and hydrogels.
Industry: The compound is utilized in the production of water-based adhesives, coatings, and resins[][1].
Analyse Chemischer Reaktionen
3-(N,N-Diethylamino)propylacrylamide undergoes various chemical reactions, including:
Polymerization: It can undergo radical polymerization and cross-linking reactions, forming polymers with specific properties.
Substitution Reactions: It reacts with alkyl halides and sulfuric esters to form quaternary ammonium salts.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and amines[][1].
Wirkmechanismus
The mechanism of action of 3-(N,N-Diethylamino)propylacrylamide involves its ability to undergo polymerization and form cross-linked networks. In biological applications, it interacts with nucleic acids through electrostatic interactions, facilitating their delivery into cells . The compound’s pH-responsive nature allows it to release drugs in a controlled manner, making it suitable for drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
3-(N,N-Diethylamino)propylacrylamide can be compared with other similar compounds such as:
N-(3-Dimethylamino)propylacrylamide: This compound has a similar structure but with dimethylamino groups instead of diethylamino groups.
2-(Dimethylamino)ethyl methacrylate: It is another amine-containing monomer used in polymer synthesis.
3-(Dimethylamino)propyl acrylate: This compound is used in similar applications but has different reactivity due to the presence of an acrylate group.
The uniqueness of 3-(N,N-Diethylamino)propylacrylamide lies in its specific chemical structure, which imparts distinct properties such as higher hydrolysis resistance and stronger base strength compared to its analogs .
Eigenschaften
IUPAC Name |
N-[3-(diethylamino)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-4-10(13)11-8-7-9-12(5-2)6-3/h4H,1,5-9H2,2-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOCCLOYMMHTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7065-11-4 |
Source


|
| Record name | Acrylamido Buffer pK 10.3, Stab. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine](/img/structure/B2542196.png)
![N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide](/img/structure/B2542197.png)
![6-Benzyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2542198.png)
![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2542200.png)


![N-(3-methoxyphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide](/img/structure/B2542204.png)
![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2542205.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2542207.png)

![1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2542212.png)

![(E)-4-(Dimethylamino)-N-[[5-(dimethylamino)pyrimidin-2-yl]methyl]but-2-enamide](/img/structure/B2542216.png)

